molecular formula C11H23BO2 B13470884 4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane

Cat. No.: B13470884
M. Wt: 198.11 g/mol
InChI Key: YZHQTZBKTZARHK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C11H22BO2. This compound is part of the boronic ester family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom in its structure makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable alcohol under dehydrating conditions. One common method is the reaction of pinacol with a boronic acid derivative in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(tert-butyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(tert-hexyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(tert-octyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H23BO2

Molecular Weight

198.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H23BO2/c1-8-9(2,3)12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3

InChI Key

YZHQTZBKTZARHK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)CC

Origin of Product

United States

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